![molecular formula C15H20N2O2 B13058623 Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: The major product would be a benzyl alcohol or benzaldehyde, depending on the extent of oxidation.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be benzyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure, which can fit into enzyme active sites.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers with spirocyclic units.
Mécanisme D'action
The mechanism by which Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its spirocyclic core and benzyl group. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- Benzyl N-[(2R,4r,5S)-7-aminospiro[3.3]heptan-2-yl]carbamate
- Benzyl cis-4-aminocyclohexylcarbamate
- Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Uniqueness: Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific stereochemistry and spirocyclic structure. This gives it distinct physical and chemical properties compared to other similar compounds, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
benzyl N-[(7R)-7-aminospiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-13-6-7-15(13)8-12(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)/t12?,13-,15?/m1/s1 |
Clé InChI |
XWMQSGCQIQOYOK-JVWICGRDSA-N |
SMILES isomérique |
C1CC2([C@@H]1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC2(C1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


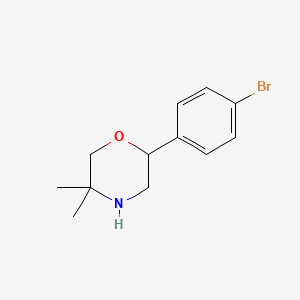

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
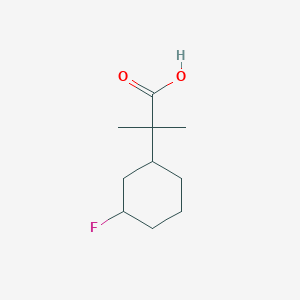
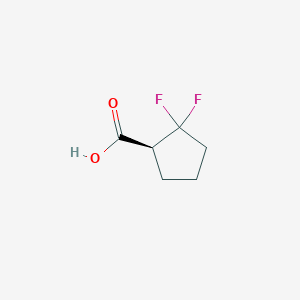
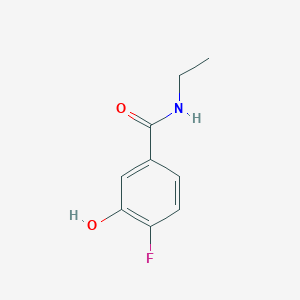
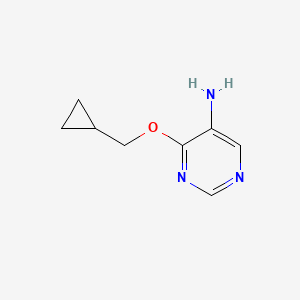
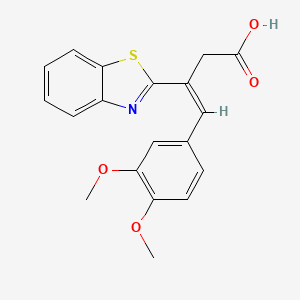

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
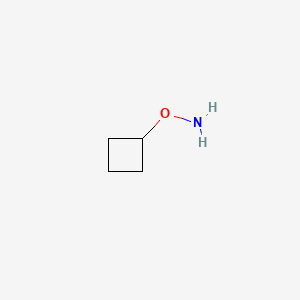
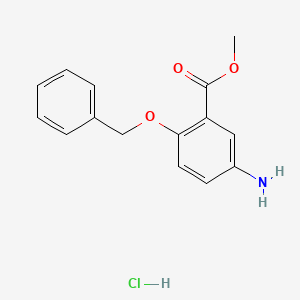
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
